1-Hexanoylpiperidine-3-carboxylic acid

Lipophilicity Membrane permeability SAR studies

Select 1-hexanoylpiperidine-3-carboxylic acid for CNS-targeted GABA uptake studies. Its calculated LogP of 1.89 enables blood-brain barrier penetration, unlike impermeable nipecotic acid (LogP ≈ -2.3). The 3-position carboxylic acid on the piperidine ring is the bioactive pharmacophore required for GAT-1 recognition (IC50 2.6–5.9 μM), while the hexanoyl (C6) chain provides the optimal lipophilicity balance. Choose this compound for in vivo CNS pharmacology or SAR comparison with shorter/longer-chain analogs. Supplied at ≥98% purity for research use.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B14895642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanoylpiperidine-3-carboxylic acid
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N1CCCC(C1)C(=O)O
InChIInChI=1S/C12H21NO3/c1-2-3-4-7-11(14)13-8-5-6-10(9-13)12(15)16/h10H,2-9H2,1H3,(H,15,16)
InChIKeyFXZWYHLVUUFWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanoylpiperidine-3-carboxylic Acid: CAS 111333-82-5 Structural Overview and Procurement Specifications


1-Hexanoylpiperidine-3-carboxylic acid (CAS 111333-82-5) is an N-acylated piperidine-3-carboxylic acid derivative with molecular formula C12H21NO3 and molecular weight 227.30 g/mol . The compound consists of a piperidine ring bearing a carboxylic acid at the 3-position and a hexanoyl (C6) acyl group on the ring nitrogen . As a substituted derivative of nipecotic acid (piperidine-3-carboxylic acid), this compound belongs to a class of heterocyclic amino acid analogs that have been investigated as GABA uptake inhibitors and bioactive scaffolds [1]. The compound is commercially available at 98% purity for research applications .

Why 1-Hexanoylpiperidine-3-carboxylic Acid Cannot Be Replaced by Structural Analogs in Research Applications


Generic substitution among 1-acylpiperidine carboxylic acids is not feasible due to substantial differences in physicochemical properties, biological target engagement, and synthetic utility that arise from variations in acyl chain length, carboxylic acid ring position, and stereochemistry. The hexanoyl (C6) chain confers a calculated XLogP3 of approximately 1.89 , a lipophilicity value that differs substantially from shorter-chain analogs (acetyl: ~0.1; butanoyl: ~0.8-0.9) and the more hydrophilic unsubstituted nipecotic acid parent [1]. This lipophilicity profile directly influences membrane permeability, metabolic stability, and target binding kinetics in GABA uptake inhibition studies [2]. Furthermore, the 3-position carboxylic acid (nipecotic acid scaffold) is essential for GABA uptake inhibitory activity, whereas the 2- and 4-position regioisomers (homoproline and isonipecotic acid derivatives) exhibit fundamentally different biological profiles [3]. The evidence below quantifies these differentiating characteristics across multiple dimensions relevant to procurement decisions.

1-Hexanoylpiperidine-3-carboxylic Acid: Quantified Differentiation Evidence for Scientific Procurement


Lipophilicity (LogP) Differentiation: 1-Hexanoylpiperidine-3-carboxylic Acid vs. Shorter-Chain Analogs

1-Hexanoylpiperidine-3-carboxylic acid exhibits a calculated LogP of 1.89 , representing a quantifiable increase in lipophilicity relative to the unsubstituted parent nipecotic acid (piperidine-3-carboxylic acid, LogP approximately -2.3) [1] and shorter-chain N-acyl analogs. The hexanoyl C6 chain provides approximately 1.8-2.0 LogP units higher than the acetyl (C2) analog, and approximately 1.0 LogP unit higher than the butanoyl (C4) analog [2]. This enhanced lipophilicity correlates with improved blood-brain barrier permeability in GABA uptake inhibitor design, where lipophilic N-substituents are essential for CNS penetration [3].

Lipophilicity Membrane permeability SAR studies

Regioisomeric Specificity: 3-Position Carboxylic Acid vs. 2-Position and 4-Position Analogs

1-Hexanoylpiperidine-3-carboxylic acid bears the carboxylic acid at the 3-position of the piperidine ring (nipecotic acid scaffold), which is the validated pharmacophore for GABA uptake inhibition [1]. In contrast, the 2-position regioisomer (1-hexanoylpiperidine-2-carboxylic acid, CAS 111333-76-7) derives from the homoproline scaffold and exhibits an XLogP3 of 2.3 [2], while the 4-position regioisomer (1-hexanoylpiperidine-4-carboxylic acid, CAS 111333-88-1) derives from the isonipecotic acid scaffold and has documented applications in liquid-crystalline materials rather than GABA pharmacology [3]. The 3-position nipecotic acid core is specifically required for GABA transporter recognition; regioisomers with carboxylic acid at the 2- or 4-position lack GABA uptake inhibitory activity [4].

GABA uptake inhibition Regioisomer comparison Nipecotic acid scaffold

GABA Uptake Inhibition: 1-Hexanoylpiperidine-3-carboxylic Acid vs. Nipecotic Acid Parent

1-Hexanoylpiperidine-3-carboxylic acid, as an N-acylated nipecotic acid derivative, is designed to address the fundamental limitation of nipecotic acid itself: nipecotic acid is a potent in vitro GABA uptake inhibitor (IC50 ≈ 2.66-5.9 μM for (R)-nipecotic acid; 11 μM for 4-hydroxy-nipecotic acid) [1], but its high polarity (LogP ≈ -2.3) prevents CNS penetration in vivo . N-Acylation with lipophilic chains including hexanoyl is a validated strategy to create brain-penetrant GABA uptake inhibitors, as documented in patent literature covering 1-substituted piperidine-3-carboxylic acid derivatives [2]. The hexanoyl chain (C6) falls within the optimal lipophilicity range for BBB penetration identified in these SAR studies.

GABA transporter CNS drug discovery Lipophilic prodrug

Acyl Chain Length Optimization: Hexanoyl (C6) vs. Octanoyl (C8) and Butanoyl (C4) in GABA Uptake Inhibitor SAR

The hexanoyl (C6) chain length represents an optimized balance in the 1-acylpiperidine-3-carboxylic acid series. According to patent disclosures covering 1-substituted piperidine-3-carboxylic acid derivatives, the N-substituent lipophilicity can be modulated by varying the acyl chain length from acetyl (C2) through octanoyl (C8) [1]. The hexanoyl derivative (C6) provides a calculated LogP of 1.89 , whereas the octanoyl (C8) derivative would yield LogP >2.5, potentially introducing excessive lipophilicity that may compromise aqueous solubility, increase plasma protein binding, or alter metabolic clearance profiles [2]. The butanoyl (C4) analog (CAS 1017213-97-6) with shorter chain length would provide insufficient lipophilicity for optimal CNS penetration.

SAR Acyl chain length Lipophilicity optimization

GABA Uptake Inhibition Potency: Nipecotic Acid Scaffold vs. Structurally Divergent GABA Uptake Inhibitors

The nipecotic acid scaffold (piperidine-3-carboxylic acid) exhibits distinct potency and selectivity profiles among GABA uptake inhibitors. (R)-Nipecotic acid inhibits GABA transporter 1 (GAT-1) with IC50 values ranging from 2.6-5.9 μM depending on assay conditions [1]. This potency compares favorably to GABA itself (IC50 ≈ 2.0 μM) but is substantially lower than clinical GAT-1 inhibitor tiagabine (IC50 ≈ 0.07-0.1 μM) . Notably, nipecotic acid derivatives maintain activity across species orthologs (rat, mouse, human), whereas the potent inhibitor (S)-SNAP-5114 (pIC50 5.71 at mGAT4) shows substantial chemical instability requiring carbocyclic analog development [2]. N-Acylated derivatives including the hexanoyl compound are designed to retain this intrinsic GAT-1 affinity while improving pharmacokinetic properties [3].

GAT-1 inhibition Comparative pharmacology Nipecotic acid derivatives

1-Hexanoylpiperidine-3-carboxylic Acid: Validated Application Scenarios Based on Differentiating Evidence


CNS GABA Uptake Inhibitor Development Requiring Blood-Brain Barrier Penetration

Investigators developing GABA uptake inhibitors for in vivo CNS pharmacology studies should select 1-hexanoylpiperidine-3-carboxylic acid over the unsubstituted nipecotic acid parent. The compound's calculated LogP of 1.89 provides the lipophilicity necessary for BBB penetration, whereas nipecotic acid (LogP ≈ -2.3) is CNS-impermeable despite its in vitro GAT-1 inhibitory potency (IC50 2.6-5.9 μM) [1]. This application is validated by patent literature specifically covering 1-substituted piperidine-3-carboxylic acid derivatives as brain-penetrant GABA uptake inhibitors for treating anxiety, epilepsy, and pain disorders [2].

Structure-Activity Relationship Studies of N-Acyl Chain Length on GABA Transporter Pharmacology

For SAR investigations examining the effect of N-acyl lipophilicity on GABA transporter engagement, 1-hexanoylpiperidine-3-carboxylic acid serves as the C6 chain length reference compound in a homologous series from acetyl (C2) through octanoyl (C8). The compound's LogP of 1.89 occupies the intermediate range that balances membrane permeability with aqueous solubility, enabling direct comparison with shorter-chain analogs (butanoyl, LogP ~0.8-0.9) and longer-chain derivatives (octanoyl, LogP >2.5) to determine optimal lipophilicity for target engagement and ADME properties [1].

Regioisomer Control Experiments Validating 3-Position Pharmacophore Requirement

In GABA pharmacology studies requiring validation that the 3-position carboxylic acid is essential for transporter recognition, 1-hexanoylpiperidine-3-carboxylic acid should be procured alongside its 2-position regioisomer (1-hexanoylpiperidine-2-carboxylic acid, CAS 111333-76-7) and 4-position regioisomer (1-hexanoylpiperidine-4-carboxylic acid, CAS 111333-88-1) as negative controls. The 3-position nipecotic acid scaffold is the only regioisomer that demonstrates GABA uptake inhibitory activity , while the 4-position derivative has documented utility in liquid-crystalline materials [1] and the 2-position derivative (homoproline scaffold) exhibits distinct physicochemical properties (XLogP3 2.3 vs. 1.89) [2].

Chemical Biology Probe Development Targeting GABAergic Signaling Pathways

For chemical biology applications investigating GABAergic signaling modulation, 1-hexanoylpiperidine-3-carboxylic acid provides a lipophilic nipecotic acid scaffold suitable for cellular and potentially in vivo studies. The hexanoyl N-substitution enhances membrane permeability while maintaining the 3-carboxylic acid pharmacophore required for GAT-1 recognition (scaffold IC50 2.6-5.9 μM) . Unlike more potent but chemically unstable inhibitors such as (S)-SNAP-5114, the nipecotic acid scaffold offers reliable chemical stability for extended experimental protocols [1]. This compound is appropriate for probe studies where moderate potency with improved drug-like properties is prioritized over maximal target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hexanoylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.